molecular formula C8H5Cl2NO2 B12642665 2-(2,4-Dichlorophenyl)-2-oxoacetamide CAS No. 93842-98-9

2-(2,4-Dichlorophenyl)-2-oxoacetamide

Cat. No.: B12642665
CAS No.: 93842-98-9
M. Wt: 218.03 g/mol
InChI Key: KZURMKZAGBRHQM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoacetamide is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoacetamide typically involves the reaction of 2,4-dichlorophenylamine with oxalyl chloride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a low temperature to prevent the decomposition of the reactants and ensuring an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of herbicides and pesticides

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)-2-oxoacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

93842-98-9

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-oxoacetamide

InChI

InChI=1S/C8H5Cl2NO2/c9-4-1-2-5(6(10)3-4)7(12)8(11)13/h1-3H,(H2,11,13)

InChI Key

KZURMKZAGBRHQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C(=O)N

Origin of Product

United States

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